Sodium DL-lactate-D4
Overview
Description
Sodium DL-lactate-D4: is a deuterium-labeled compound, specifically the sodium salt of DL-lactic acid. It is used primarily in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for the tracking and quantification of metabolic processes in various biochemical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium DL-lactate-D4 can be synthesized through the neutralization of DL-lactic acid-D4 with sodium hydroxide. The reaction typically involves dissolving DL-lactic acid-D4 in water, followed by the gradual addition of sodium hydroxide until the pH reaches neutrality. The resulting solution is then concentrated and purified to obtain the sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The key steps include:
- Fermentation of a sugar source (such as corn or beets) to produce DL-lactic acid-D4.
- Neutralization of the resulting DL-lactic acid-D4 with sodium hydroxide.
- Concentration and purification of the this compound solution .
Chemical Reactions Analysis
Types of Reactions: Sodium DL-lactate-D4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce pyruvate-D4.
Reduction: It can be reduced to produce propionate-D4.
Substitution: this compound can undergo substitution reactions where the lactate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Pyruvate-D4.
Reduction: Propionate-D4.
Substitution: Various substituted lactate derivatives.
Scientific Research Applications
Sodium DL-lactate-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the conversion of lactate in biochemical pathways.
Biology: Employed in studies of cellular metabolism and energy production.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of sodium DL-lactate-D4 involves its metabolism in the body. The lactate ions are metabolized to carbon dioxide and water, which requires the consumption of hydrogen cations. This process helps in maintaining the acid-base balance in the body. Additionally, lactate can serve as a signaling molecule, influencing various cellular processes such as energy production and immune response .
Comparison with Similar Compounds
Sodium L-lactate: The sodium salt of L-lactic acid, used similarly in metabolic studies.
Sodium D-lactate: The sodium salt of D-lactic acid, also used in metabolic research.
Sodium lactate: The sodium salt of lactic acid, commonly used in food and pharmaceutical industries.
Uniqueness: Sodium DL-lactate-D4 is unique due to its deuterium labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic pathways is crucial .
Properties
IUPAC Name |
sodium;3,3,3-trideuterio-2-deuteriooxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1D3,4D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFWBMYFKHRBD-IOXFLNLHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)[O-])O[2H].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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